Lipophilicity (LogP) Comparison: 4-[(4-Fluorobenzyl)amino]benzoic Acid vs. 3-[(4-Fluorobenzyl)amino]benzoic Acid
4-[(4-Fluorobenzyl)amino]benzoic acid exhibits a LogP value of 3.00, which is 0.32 units lower than its meta-substituted positional isomer, 3-[(4-fluorobenzyl)amino]benzoic acid (LogP = 3.32) [1]. This difference reflects altered polarity and hydrogen-bonding arrangement between the para- and meta-aminobenzoic acid scaffolds.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.00 |
| Comparator Or Baseline | 3-[(4-fluorobenzyl)amino]benzoic acid: LogP = 3.32 |
| Quantified Difference | ΔLogP = -0.32 (target more hydrophilic) |
| Conditions | Computed property (XLogP3-AA from PubChem; comparable Hit2Lead values for isomer) |
Why This Matters
A 0.32 LogP difference corresponds to an approximately 2.1-fold higher aqueous solubility or lower membrane permeability for the para-isomer, directly influencing its behavior in biological assays and formulation development.
- [1] PubChem. (2025). 4-[(4-Fluorobenzyl)amino]benzoic acid. PubChem Compound Summary, CID 834060. View Source
